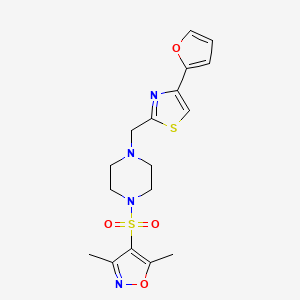

![molecular formula C26H28N4O3 B2530079 2-(2-(4-丁氧基苯基)-4-氧代吡唑并[1,5-a]哒嗪-5(4H)-基)-N-(4-甲基苄基)乙酰胺 CAS No. 941886-85-7](/img/no-structure.png)

2-(2-(4-丁氧基苯基)-4-氧代吡唑并[1,5-a]哒嗪-5(4H)-基)-N-(4-甲基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

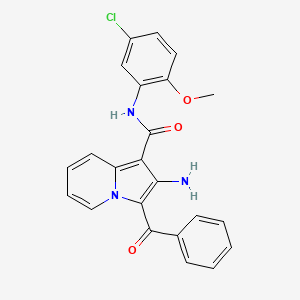

The compound "2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide" is a complex organic molecule that may have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of pyrazole analogues as mentioned in the second paper involves the condensation of an imidazole derivative with various aryl and heteroaryl methyl ketones, followed by a reaction with hydrazine hydrate in acetic acid . Although the exact synthesis route for the compound is not provided, similar strategies could potentially be employed, with appropriate modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in the target molecule.

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, using experimental techniques such as XRD diffraction and spectroscopic methods like FT-IR and NMR, in conjunction with theoretical calculations performed with Gaussian09 software . These methods could be applied to the compound of interest to determine its geometric parameters, stability, and electronic properties, which are crucial for understanding its reactivity and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the HOMO and LUMO analysis, which indicates the charge transfer within the molecule and potential sites for chemical reactions . Additionally, the presence of strong intermolecular interactions, as observed in the crystal structure of the related compound, suggests that similar interactions could influence the reactivity and crystalline properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the molecular electrostatic potential and the first hyperpolarizability, which are indicative of the molecule's behavior in an electric field and its potential applications in nonlinear optics . The ACE inhibitory activity of related compounds, as seen in the second paper, suggests that the compound could also be evaluated for similar biological activities, given the structural similarities .

科学研究应用

配位配合物和抗氧化活性

研究表明,与本化合物结构相似的吡唑-乙酰胺衍生物已被用于新型 Co(II) 和 Cu(II) 配位配合物的合成中。这些配合物表现出显着的抗氧化活性,表明在需要抗氧化性能的领域中具有潜在应用。该研究详细说明了氢键对这些配合物的自组装过程的影响 (Chkirate 等人,2019 年)。

酒精脱氢酶抑制剂

一项针对含酰胺基团化合物的研究,包括对丁氧基苯酚乙酰胺,研究了它们作为酒精脱氢酶 (ADH) 抑制剂的作用。这些发现可能与科学研究 ADH 抑制有关,ADH 是一种参与酒精代谢的酶 (Delmas 等人,1983 年)。

潜在抗菌剂

关于合成包含安替比林部分的各种杂环化合物的研究,其中包括与本化合物相似的结构,表明具有潜在的抗菌活性。这些发现对于开发新的抗菌剂非常有价值 (Aly 等人,2011 年)。

抗癌活性

一项研究专注于将不同的芳氧基连接到类似乙酰胺衍生物中的嘧啶环上。合成的化合物经过测试,具有抗癌活性,其中一种显示出显着的癌细胞生长抑制作用。这表明在癌症研究中具有潜在应用 (Al-Sanea 等人,2020 年)。

抗精神病药

对 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的研究,这些化合物与本化合物在结构上相关,揭示了作为抗精神病药的潜力。这些化合物不与多巴胺受体相互作用,表明与现有抗精神病药相比具有独特的作用机制 (Wise 等人,1987 年)。

配位配合物中的氢键

对 N-苄基-N-(3-叔丁基-1-苯基-1H-吡唑-5-基)乙酰胺的研究,类似于本化合物,探索了它们的氢键模式。这些发现可能对超分子结构和配位配合物的设计产生影响 (López 等人,2010 年)。

红海藻抗氧化剂

一项研究发现来自红海藻的取代芳基类萜作为潜在抗氧化剂。这项研究与在制药和食品工业中开发天然抗氧化剂来源相关 (Chakraborty 等人,2016 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-methylbenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-methylbenzylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium hydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 g, 6.0 mmol) in ethanol (20 mL) and add sodium ethoxide (0.24 g, 4.0 mmol).", "b. Heat the mixture at reflux for 1 hour.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with ethanol and dry under vacuum to obtain 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine as a yellow solid (0.8 g, 80% yield).", "Step 2: Synthesis of N-(4-methylbenzyl)acetamide", "a. Dissolve 4-methylbenzylamine (1.0 g, 8.0 mmol) in acetic anhydride (10 mL) and add phosphorus pentoxide (1.5 g, 8.0 mmol).", "b. Heat the mixture at reflux for 2 hours.", "c. Cool the mixture to room temperature and add thionyl chloride (1.0 mL, 13.6 mmol).", "d. Heat the mixture at reflux for 1 hour.", "e. Cool the mixture to room temperature and add water (10 mL).", "f. Extract the mixture with diethyl ether (3 x 20 mL).", "g. Wash the combined organic layers with water and dry over sodium sulfate.", "h. Concentrate the solution under reduced pressure to obtain N-(4-methylbenzyl)acetamide as a yellow oil (1.2 g, 90% yield).", "Step 3: Coupling of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and N-(4-methylbenzyl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (0.5 g, 1.5 mmol) and N-(4-methylbenzyl)acetamide (0.4 g, 1.8 mmol) in N,N-dimethylformamide (10 mL).", "b. Add triethylamine (0.3 mL, 2.2 mmol) and stir the mixture at room temperature for 2 hours.", "c. Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).", "d. Wash the combined organic layers with water and dry over sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/methanol 9:1) to obtain the final product as a yellow solid (0.6 g, 80% yield)." ] } | |

CAS 编号 |

941886-85-7 |

产品名称 |

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide |

分子式 |

C26H28N4O3 |

分子量 |

444.535 |

IUPAC 名称 |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C26H28N4O3/c1-3-4-15-33-22-11-9-21(10-12-22)23-16-24-26(32)29(13-14-30(24)28-23)18-25(31)27-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,27,31) |

InChI 键 |

VCNIGJPBXYKWDK-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)

![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)